molecular formula C22H32N4O4 B2569961 3-(2,5-dimethoxyphenyl)-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-1-methyl-1H-pyrazole-5-carboxamide CAS No. 1396854-64-0

3-(2,5-dimethoxyphenyl)-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No. B2569961
CAS RN: 1396854-64-0
M. Wt: 416.522
InChI Key: HMJMJPUOPQJJND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,5-dimethoxyphenyl)-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-1-methyl-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C22H32N4O4 and its molecular weight is 416.522. The purity is usually 95%.
The exact mass of the compound 3-(2,5-dimethoxyphenyl)-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-1-methyl-1H-pyrazole-5-carboxamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(2,5-dimethoxyphenyl)-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-1-methyl-1H-pyrazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2,5-dimethoxyphenyl)-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-1-methyl-1H-pyrazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Interactions and Receptor Studies

Research on similar molecular structures, such as N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1), has highlighted their potent and selective antagonist properties for the CB1 cannabinoid receptor. Studies utilizing the AM1 molecular orbital method for conformational analysis have contributed to understanding the energetic stability and binding interactions with CB1 receptors. This has enabled the development of unified pharmacophore models, aiding in the design of new therapeutic agents targeting cannabinoid receptors (Shim et al., 2002).

Synthesis and Chemical Analysis

The synthesis of novel compounds, including those derived from visnaginone and khellinone, has been explored for their potential anti-inflammatory and analgesic properties. Such research efforts have led to the discovery of compounds with significant inhibitory activity on cyclooxygenase enzymes, showcasing the therapeutic potential of these molecules (Abu‐Hashem et al., 2020).

Medical Imaging Applications

The development of tracers for medical imaging, specifically positron emission tomography (PET) ligands for the cerebral cannabinoid CB1 receptor, has been a significant area of research. Methoxy- and fluorine-substituted analogs have been synthesized to evaluate their potency for inhibiting the binding of the CB1 antagonist, demonstrating the potential for biological imaging studies (Tobiishi et al., 2007).

Structural Analysis and Characterization

The synthesis, crystal structure determination, and Hirshfeld surface analysis of compounds like 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide have provided insights into the molecular and crystallographic characteristics. These studies support the understanding of intermolecular interactions and the stability of these compounds, facilitating the design of molecules with desired pharmacological properties (Prabhuswamy et al., 2016).

properties

IUPAC Name

5-(2,5-dimethoxyphenyl)-N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N4O4/c1-25-20(14-19(24-25)18-13-17(29-3)5-6-21(18)30-4)22(27)23-15-16-7-9-26(10-8-16)11-12-28-2/h5-6,13-14,16H,7-12,15H2,1-4H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMJMJPUOPQJJND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=C(C=CC(=C2)OC)OC)C(=O)NCC3CCN(CC3)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,5-dimethoxyphenyl)-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-1-methyl-1H-pyrazole-5-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.